

# An In-depth Technical Guide to 2-Bromobenzothiazole (CAS: 2516-40-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromobenzothiazole

Cat. No.: B1268465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzothiazole**, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, chemical reactivity, applications, and safety protocols, offering a consolidated resource for laboratory and development use.

## Core Physicochemical Properties

**2-Bromobenzothiazole** is an organic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom at the 2-position.<sup>[1]</sup> It typically appears as a pale yellow to brown crystalline solid.<sup>[1][2]</sup>

The core quantitative properties of **2-Bromobenzothiazole** are summarized in the table below for quick reference.

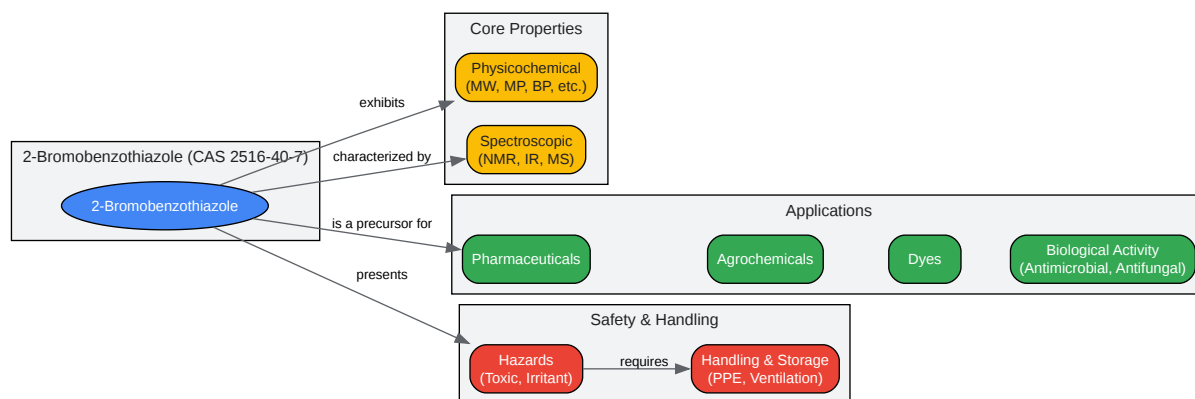
Property	Value	Source(s)
CAS Number	2516-40-7	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNS	[1][3][4]
Molecular Weight	214.08 g/mol	[3][4][5]
Melting Point	39-43 °C	[3][4][6]
Boiling Point	125 °C at 7 mmHg	[7]
Density	1.748 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3][8]
Water Solubility	Slightly soluble	[1][7]
Organic Solvent Solubility	Moderately soluble in ethanol and acetone	[1]

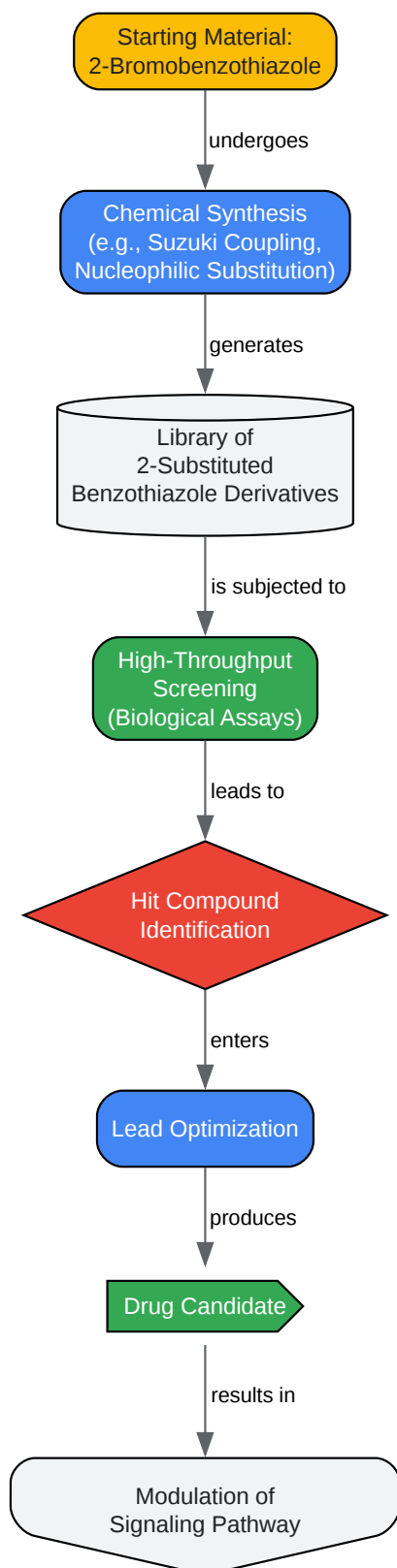
## Spectroscopic and Chemical Profile

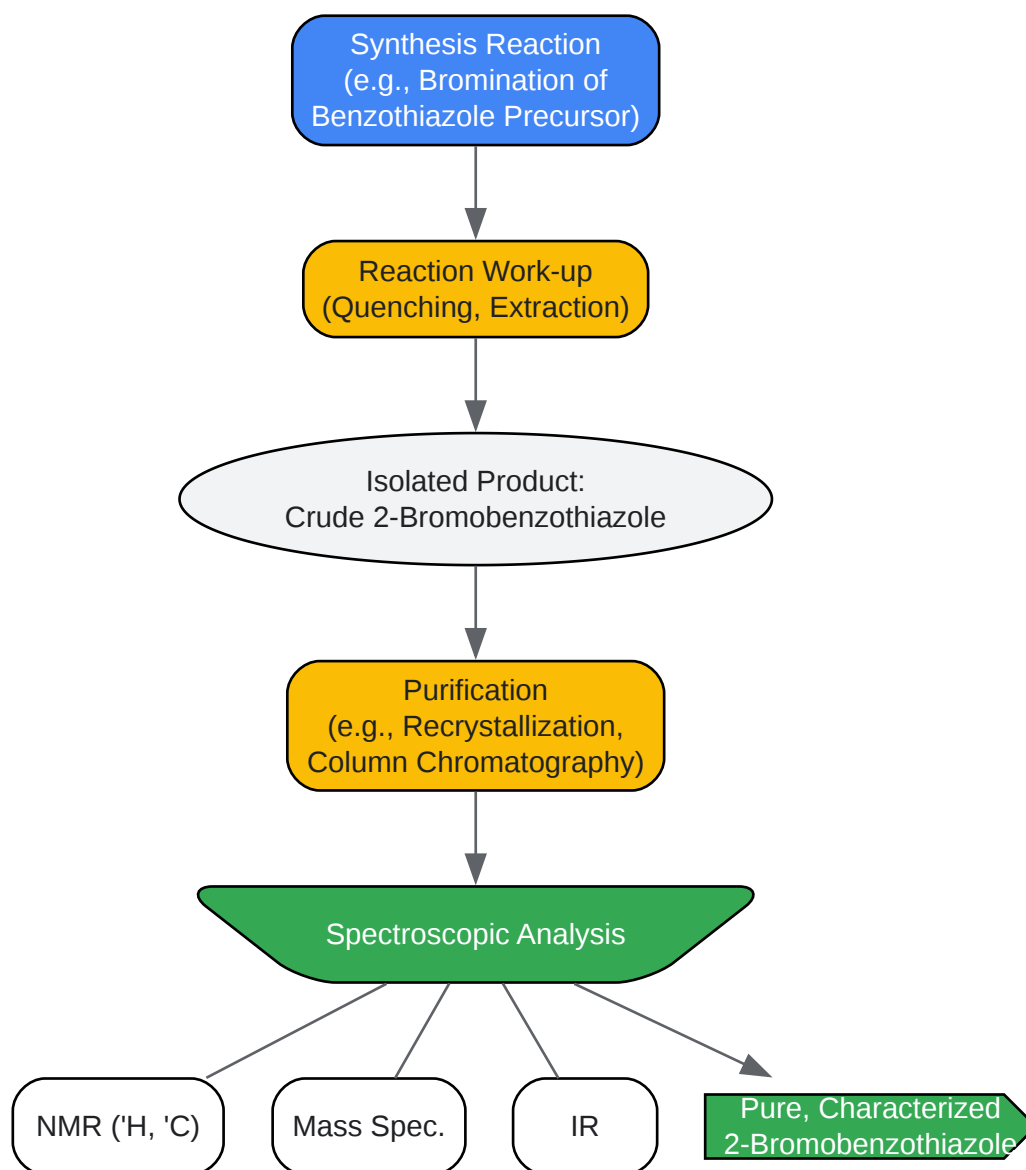
The structural identity of **2-Bromobenzothiazole** is confirmed through various spectroscopic methods. While raw spectral data is proprietary to data providers, the availability of analyses confirms its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR data are available and are crucial for confirming the arrangement of protons and carbons in the molecule's aromatic system.[5]
- Mass Spectrometry (MS): Mass spectrometry data, including GC-MS, confirms the molecular weight and fragmentation pattern of the compound.[5] The primary molecular ion peaks would be expected at m/z 213 and 215, corresponding to the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, which help in identifying the characteristic functional groups and bond vibrations within the benzothiazole core.[5]

Chemical Reactivity: **2-Bromobenzothiazole** serves as a versatile intermediate.<sup>[1]</sup> The bromine atom at the 2-position is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing a wide range of 2-substituted benzothiazole derivatives.<sup>[1]</sup> The benzothiazole scaffold itself is a cornerstone in medicinal chemistry, known to be a "privileged structure" due to its presence in numerous bioactive compounds.<sup>[9][10]</sup>







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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromobenzothiazole (CAS: 2516-40-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268465#2-bromobenzothiazole-cas-number-2516-40-7-properties]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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